molecular formula C11H14F3NO B2540505 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol CAS No. 478050-21-4

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Cat. No.: B2540505
CAS No.: 478050-21-4
M. Wt: 233.234
InChI Key: OERBUQKWFDTHOF-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is a chemical compound with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol . It is characterized by the presence of trifluoromethyl and phenylethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol typically involves the reaction of 1-phenylethylamine with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is unique due to the combination of trifluoromethyl and phenylethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluoro-3-(1-phenylethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-7-10(16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERBUQKWFDTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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